molecular formula C16H9BrF2O4 B2910288 (2,4-difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478259-08-4

(2,4-difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No. B2910288
CAS RN: 478259-08-4
M. Wt: 383.145
InChI Key: YFFOWADVYOZXBS-DAFODLJHSA-N
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Description

(2,4-Difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate, otherwise known as 2,4-DF-3-BBD, is a compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments in organic synthesis, drug discovery, and medicine. It has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

2,4-DF-3-BBD has many potential applications in scientific research. It can be used in organic synthesis to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used as a starting material in drug discovery and medicinal chemistry. Additionally, it can be used in biochemistry and molecular biology experiments, as it has been found to have potential bioactivity.

Mechanism Of Action

The exact mechanism of action of 2,4-DF-3-BBD is not yet known. However, it is believed to interact with certain proteins in the body, which can lead to a variety of biological effects. Additionally, it may affect the activity of enzymes, which can lead to changes in biochemical pathways.
Biochemical and Physiological Effects
2,4-DF-3-BBD has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-microbial, and anti-tumor activities. Additionally, it has been found to have an effect on the immune system, and to have the potential to modulate cell signaling pathways.

Advantages And Limitations For Lab Experiments

2,4-DF-3-BBD has many advantages for use in lab experiments. It is a versatile compound that can be used in a variety of experiments, and it has a high yield when synthesized using the methods described above. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that the exact mechanism of action and potential side effects are not yet known, so caution should be taken when using this compound in experiments.

Future Directions

There are many possible future directions for 2,4-DF-3-BBD. Further research can be done to better understand its mechanism of action and its potential applications in medicine and drug discovery. Additionally, further research can be done to explore its potential as an anti-inflammatory, anti-microbial, and anti-tumor agent. Additionally, further research can be done to explore its potential as a modulator of cell signaling pathways. Finally, further research can be done to explore its potential as a tool for organic synthesis.

Synthesis Methods

2,4-DF-3-BBD can be synthesized using a variety of methods. One of the most common and reliable methods is the reaction of 2,4-difluorophenyl bromide with 6-bromo-1,3-benzodioxol-5-yl prop-2-enoate in the presence of a base, such as triethylamine or pyridine. This reaction yields the desired product in a high yield. Other methods can also be used to synthesize 2,4-DF-3-BBD, such as the reaction of 2,4-difluorophenyl bromide with 6-bromo-1,3-benzodioxol-5-yl prop-2-enoate in the presence of a metal catalyst, such as palladium or copper.

properties

IUPAC Name

(2,4-difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-13-3-2-10(18)6-12(13)19/h1-7H,8H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFOWADVYOZXBS-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=C(C=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=C(C=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate

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